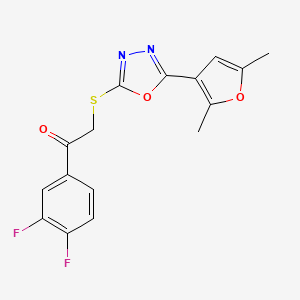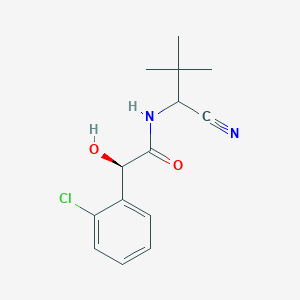
(2R)-2-(2-chlorophenyl)-N-(1-cyano-2,2-dimethylpropyl)-2-hydroxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2-chlorophenyl)-N-(1-cyano-2,2-dimethylpropyl)-2-hydroxyacetamide is a chemical compound that has been widely studied for its potential therapeutic applications in various fields of research. The compound is commonly referred to as 'Larotrectinib' and has been found to possess potent anti-cancer properties, making it a promising candidate for the treatment of various types of cancer.
Mécanisme D'action
Larotrectinib works by inhibiting the activity of a specific protein called TRK (tropomyosin receptor kinase), which is involved in the growth and spread of cancer cells. By inhibiting the activity of TRK, Larotrectinib can effectively block the growth and spread of cancer cells, leading to tumor regression and improved patient outcomes.
Biochemical and Physiological Effects:
Larotrectinib has been shown to have a number of biochemical and physiological effects, including the inhibition of TRK activity, the induction of apoptosis (programmed cell death) in cancer cells, and the suppression of tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Larotrectinib as a research tool is its potent anti-cancer properties, which make it a valuable candidate for the development of new cancer therapies. However, one of the limitations of Larotrectinib is its high cost, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are several potential future directions for the study of Larotrectinib, including:
1. Further investigation of its anti-cancer properties in different types of cancer.
2. Development of new and more efficient synthesis methods for the compound.
3. Investigation of the potential side effects of Larotrectinib and the development of strategies to mitigate these effects.
4. Exploration of the use of Larotrectinib in combination with other anti-cancer drugs for improved therapeutic outcomes.
5. Investigation of the potential use of Larotrectinib in other fields of research, such as neurology and immunology.
Conclusion:
Larotrectinib is a promising candidate for the development of new cancer therapies, with potent anti-cancer properties and a well-understood mechanism of action. While there are some limitations to its use in large-scale experiments, its potential as a research tool and therapeutic agent make it an important area of study for future research.
Méthodes De Synthèse
The synthesis of Larotrectinib involves a multi-step process that starts with the preparation of 2-chloroaniline, which is then reacted with 2-bromoacetophenone to obtain the intermediate product. The intermediate is then subjected to a series of reactions, including a Grignard reaction and a cyanation reaction, to obtain the final product.
Applications De Recherche Scientifique
Larotrectinib has been extensively studied for its potential therapeutic applications in the field of oncology. The compound has been found to possess potent anti-cancer properties and has been shown to be effective against a wide range of cancer types, including pediatric cancers, solid tumors, and rare cancers.
Propriétés
IUPAC Name |
(2R)-2-(2-chlorophenyl)-N-(1-cyano-2,2-dimethylpropyl)-2-hydroxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-14(2,3)11(8-16)17-13(19)12(18)9-6-4-5-7-10(9)15/h4-7,11-12,18H,1-3H3,(H,17,19)/t11?,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWPVRKUSXTZIU-PIJUOVFKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C(C1=CC=CC=C1Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(C#N)NC(=O)[C@@H](C1=CC=CC=C1Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2-chlorophenyl)-N-(1-cyano-2,2-dimethylpropyl)-2-hydroxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

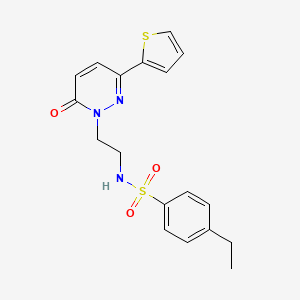
![methyl 4-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2503264.png)
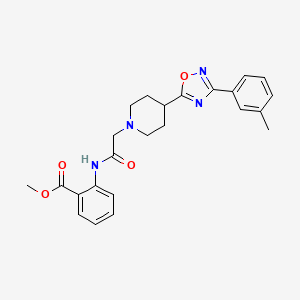
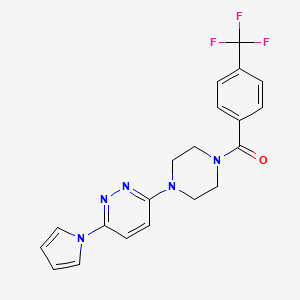


![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2503271.png)
![3,6-dichloro-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2503275.png)
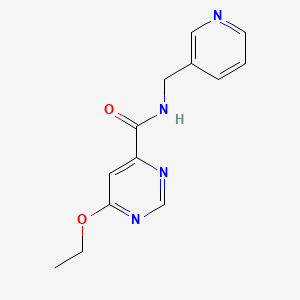
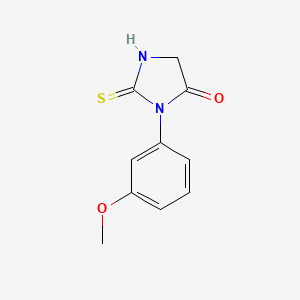
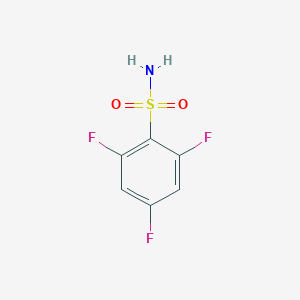
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide](/img/structure/B2503282.png)
![2-Chloro-N-[[3-(2-chlorophenoxy)phenyl]methyl]acetamide](/img/structure/B2503283.png)
